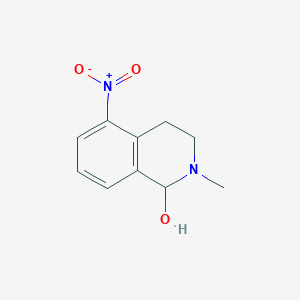
2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-methyl-1,2,3,4-tetrahydroisoquinoline, followed by selective reduction and hydroxylation. The reaction conditions often require the use of strong acids, reducing agents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using environmentally friendly reagents can reduce the overall production cost and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methyl and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-one, while reduction of the nitro group can produce 2-Methyl-5-amino-1,2,3,4-tetrahydroisoquinolin-1-ol .
Scientific Research Applications
2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the treatment of neurodegenerative diseases and infections.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in binding to enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro and hydroxyl groups, resulting in different chemical and biological properties.
5-Nitro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Methyl-5-amino-1,2,3,4-tetrahydroisoquinolin-1-ol: Formed by the reduction of the nitro group, with distinct biological activities.
Uniqueness
2-Methyl-5-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89902-04-5 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-methyl-5-nitro-3,4-dihydro-1H-isoquinolin-1-ol |
InChI |
InChI=1S/C10H12N2O3/c1-11-6-5-7-8(10(11)13)3-2-4-9(7)12(14)15/h2-4,10,13H,5-6H2,1H3 |
InChI Key |
ZIEGFKFLTYWULC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1O)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


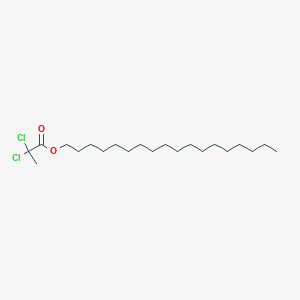
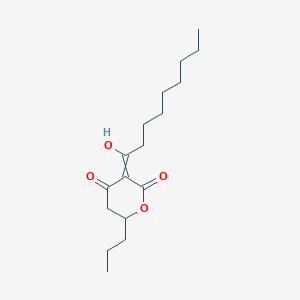
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
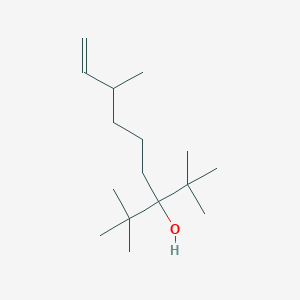
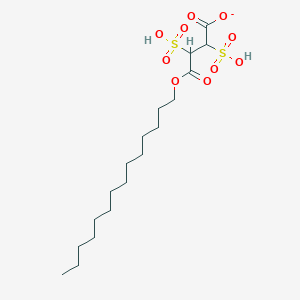
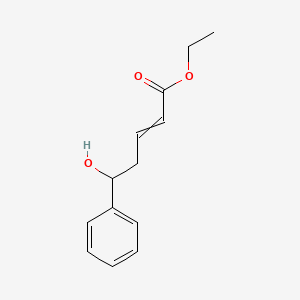
![4-[(5,9,13-Trimethyltetradecyl)oxy]phenol](/img/structure/B14390665.png)
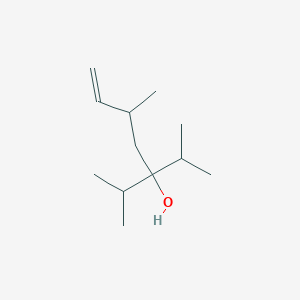
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
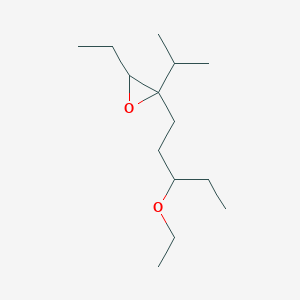
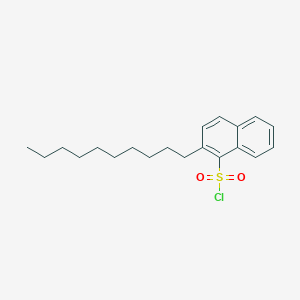

![(Bicyclo[2.2.1]heptan-2-ylidene)acetic acid](/img/structure/B14390693.png)
